molecular formula C7H14O2S B8731474 Ethyl (isopropylthio)acetate CAS No. 89794-70-7

Ethyl (isopropylthio)acetate

Cat. No.: B8731474
CAS No.: 89794-70-7
M. Wt: 162.25 g/mol
InChI Key: PPMUCFDUTIQTKE-UHFFFAOYSA-N
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Description

Ethyl (isopropylthio)acetate is a thioester compound characterized by the substitution of an oxygen atom in the ester group with a sulfur atom, specifically incorporating an isopropylthio (-S-iPr) moiety. The general formula for such compounds is CₓHᵧO₂S, with variations depending on the alkyl group attached to the sulfur. This compound is likely synthesized via nucleophilic substitution reactions, similar to methods described for related thioesters (e.g., reacting a thiolate with an ethyl haloacetate) .

Thioesters like this are critical intermediates in organic synthesis and pharmaceuticals due to their reactivity in alkylation and acylation reactions . However, specific applications of this compound require further research.

Properties

CAS No.

89794-70-7

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 2-propan-2-ylsulfanylacetate

InChI

InChI=1S/C7H14O2S/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3

InChI Key

PPMUCFDUTIQTKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C)C

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Acetate Esters

Esters like ethyl acetate and isopropyl acetate undergo hydrolysis, pyrolysis, and radical-initiated reactions. For example:

  • Hydrolysis : Ethyl acetate hydrolyzes in acidic or basic conditions to form acetic acid and ethanol, following a Fischer equilibrium mechanism .

  • Pyrolysis : Ethyl and isopropyl acetates decompose thermally to yield acetic acid and alkenes (e.g., ethylene or propylene) via a six-membered cyclic transition state .

Key Pyrolytic Rate Constants

EsterRate Expression (k)Activation Energy (Eₐ)
Ethyl acetate3.06×1012e47,750/RT3.06 \times 10^{12} \, e^{-47,750/RT}47,750 cal/mol
Isopropyl acetate1.00×1013e45,000/RT1.00 \times 10^{13} \, e^{-45,000/RT}45,000 cal/mol

Radical-Mediated Reactions

Acetates participate in H-abstraction reactions with radicals (e.g., OH, HO₂), critical in combustion chemistry:

  • Ethyl acetate + OH : Total rate constant k=0.4674×T3.927e2128/Tk = 0.4674 \times T^{3.927} \, e^{2128/T} cm³/mol·s .

  • Isopropyl acetate + OH : Rate constant k=0.0161×T4.373e2220/Tk = 0.0161 \times T^{4.373} \, e^{2220/T} cm³/mol·s .

These reactions proceed via hydrogen abstraction from the alkyl chain, forming resonance-stabilized radicals .

Coproduction Methods

Ethyl acetate and isopropyl acetate are coproduced via reactive distillation using ethanol/isopropanol and acetic acid. Key parameters include :

  • Temperature : 98–103°C

  • Catalyst : Acidic solid catalysts (e.g., silicotungstic acid)

  • Yields : Ethyl acetate (~81–83%) and isopropyl acetate (~12%) in decanter organic phases .

Tishchenko Reaction

Acetaldehyde dimerizes in the presence of alkoxide catalysts to form ethyl acetate :

2CH3CHOCH3CO2CH2CH32 \, \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CO}_2\text{CH}_2\text{CH}_3

Transition State in Pyrolysis

Ethyl acetate pyrolysis involves a cyclic transition state with concerted C–O and C–H bond cleavage (Figure 1) :

CH3CO2C2H5CH3COOH+C2H4\text{CH}_3\text{CO}_2\text{C}_2\text{H}_5 \rightarrow \text{CH}_3\text{COOH} + \text{C}_2\text{H}_4

Entropy of Activation : ΔS=5.4e.u.\Delta S^\ddagger = -5.4 \, \text{e.u.} (ethyl acetate) .

Acid-Catalyzed Esterification

Equilibrium-driven synthesis of ethyl acetate from ethanol and acetic acid :

CH3CO2H+C2H5OHCH3CO2C2H5+H2O\text{CH}_3\text{CO}_2\text{H} + \text{C}_2\text{H}_5\text{OH} \rightleftharpoons \text{CH}_3\text{CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O}

Yield : ~65% at room temperature, enhanced by water removal .

Gaps and Recommendations

The absence of specific data on Ethyl (isopropylthio)acetate suggests the need to investigate:

  • Thioester-Specific Reactivity : Thioesters often exhibit distinct nucleophilic and redox behavior compared to oxygen esters.

  • Advanced Databases : Consult Reaxys or SciFinder for kinetic/thermodynamic data on sulfur-containing esters.

  • Experimental Studies : Pyrolysis or hydrolysis studies under varied pH and temperature conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Functional Group
Ethyl (isopropylthio)acetate* C₇H₁₄O₂S ~162.25 Not available -S-iPr thioester
Ethyl acetate C₄H₈O₂ 88.11 141-78-6 -O- ester
Ethyl thioacetate C₄H₈OS 104.17 625-60-5 -S- thioester
Ethyl (methylthio)acetate C₅H₁₀O₂S 134.20 4455-13-4 -S-Me thioester
Isopropyl acetate C₅H₁₀O₂ 102.13 108-21-4 -O-iPr ester

*Estimated based on analogs .

  • Reactivity : Thioesters (e.g., ethyl thioacetate) are more nucleophilic than oxygen esters (e.g., ethyl acetate) due to sulfur’s lower electronegativity, enhancing their utility in coupling reactions .
  • Stability : Thioesters are generally less stable toward hydrolysis than oxygen esters but more resistant to enzymatic degradation .

Table 2: Hazard Profiles

Compound Key Hazards Incompatibilities Odor Threshold
Ethyl acetate Flammable, irritant Strong oxidizers, acids, bases Low (fruity odor)
Isopropyl acetate Eye/skin irritation, flammable Oxidizers, acids, bases 4.1 ppm
Ethyl thioacetate Limited data; likely corrosive, malodorous Oxidizers (inferred from thioesters) Not reported
This compound* Expected similar to thioesters (irritant) Oxidizers, strong acids/bases Likely pungent

*Inferred from analogs .

Q & A

Q. What are the standard laboratory synthesis methods for Ethyl Acetate, and how do reaction conditions influence yield?

Ethyl Acetate is typically synthesized via acid-catalyzed esterification of acetic acid and ethanol. Key variables include:

  • Catalyst concentration : Higher H₂SO₄ concentrations accelerate equilibrium but risk side reactions (e.g., dehydration).
  • Temperature : Optimal at 70–80°C; higher temperatures may shift equilibrium but require reflux control .
  • Molar ratios : Excess ethanol improves acetic acid conversion via Le Chatelier’s principle . Methodological Tip: Monitor reaction progress using GC-MS to quantify unreacted acetic acid .

Q. How can Ethyl Acetate be characterized analytically, and what benchmarks ensure purity?

  • GC-MS : Identifies trace impurities (e.g., residual ethanol or acetic acid) using retention indices and mass fragmentation patterns .
  • HPLC/UV-IR : Validates purity ≥99.5% per USP standards, with absorbance peaks at 210–280 nm for carbonyl groups .
  • Thermodynamic benchmarks : Compare boiling point (77.1°C) and density (0.902 g/cm³) against NIST data .

Q. What safety protocols are critical when handling Ethyl Acetate in laboratory settings?

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 400 ppm) .
  • First Aid : For spills, neutralize with sodium bicarbonate and adsorb with inert material. Eye exposure requires 15-minute flushing with water .
  • Storage : Keep in amber glass containers away from oxidizers (e.g., HNO₃) to prevent explosive peroxides .

Q. What thermodynamic properties are essential for modeling Ethyl Acetate’s behavior in gas-phase reactions?

Key NIST-recommended parameters include:

PropertyValueMethodReference
Henry’s Law Constant1.6 × 10⁻³ atm·m³/molGas chromatography
Proton Affinity835.7 kJ/molEvaluated review
Gas-Phase Basicity804.7 kJ/molTransesterification equilibria

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported gas-phase basicity values for Ethyl Acetate?

Discrepancies (e.g., 804.7 kJ/mol vs. 799.9 kJ/mol) arise from:

  • Experimental techniques : Ion cyclotron resonance (ICR) vs. flowing afterglow methods introduce systematic biases .
  • Temperature calibration : Values at 298K vs. 338K require adjustment via van’t Hoff equations . Resolution Strategy: Validate using dual techniques (e.g., ICR paired with computational DFT calculations) .

Q. What mechanistic insights explain Ethyl Acetate’s transesterification equilibria in the gas phase?

Studies show:

  • Enolate intermediacy : Acetate enolates form via deprotonation at α-carbon, driving alkyl exchange .
  • Solvent-free dynamics : Gas-phase reactions favor entropy-driven pathways with ΔrG° = 1527 kJ/mol . Experimental Design: Use isotopic labeling (e.g., D³-acetic acid) to track proton transfer steps via mass spectrometry .

Q. How do experimental variables influence dialkylation outcomes when using Ethyl Acetate derivatives?

From dialkylation studies of ethyl nitroacetate :

VariableOptimal ConditionImpact on Yield
Base (e.g., NaH)1.2 equivalentsMaximizes enolate formation
SolventAnhydrous THFReduces hydrolysis side reactions
Temperature−78°C (slow warming)Controls exothermicity

Q. What strategies optimize GC-MS analysis for Ethyl Acetate in complex mixtures?

  • Column selection : Polar stationary phases (e.g., PEG) enhance resolution of esters from alcohols .
  • Ionization tuning : Electron impact (70 eV) ensures reproducible fragmentation patterns .
  • Quantitation : Internal standards (e.g., ethyl-D5 acetate) correct for signal drift .

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